Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate
Brand Name: Vulcanchem
CAS No.: 110637-52-0
VCID: VC21537795
InChI: InChI=1S/C15H26N2O6.C12H23N/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t11-;/m0./s1
SMILES: CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C27H49N3O6
Molecular Weight: 511.7 g/mol

Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate

CAS No.: 110637-52-0

Cat. No.: VC21537795

Molecular Formula: C27H49N3O6

Molecular Weight: 511.7 g/mol

* For research use only. Not for human or veterinary use.

Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate - 110637-52-0

CAS No. 110637-52-0
Molecular Formula C27H49N3O6
Molecular Weight 511.7 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C15H26N2O6.C12H23N/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t11-;/m0./s1
Standard InChI Key TXVAVNGGMCSJEA-MERQFXBCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
SMILES CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Chemical Identity and Structural Characteristics

Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate represents a protected amino acid derivative with significant applications in organic synthesis. The compound integrates multiple functional elements including protecting groups commonly used in peptide chemistry.

Basic Chemical Information

The compound's fundamental characteristics are defined by its structural composition and physical properties. It has a molecular weight of 511.69 g/mol, which aligns with its complex structure and functional groups arrangement . The CAS Registry Number assigned to this compound is 110637-52-0, providing a unique identifier within chemical databases and literature .

Nomenclature and Chemical Identifiers

Understanding the various naming conventions and identifiers associated with this compound is crucial for accurate literature searches and chemical database navigation.

IUPAC Nomenclature

The IUPAC name provides a systematic description of the compound's structure:

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid

This name breaks down the compound into its constituent parts, identifying the dicyclohexylamine component and the protected lysine derivative with its stereochemistry and protecting groups.

Common Synonyms

The compound is known by several synonyms in the scientific literature:

SynonymChemical Context
BOC-LYS(ALOC)-OH DCHAAbbreviation highlighting protecting groups and salt form
N-a-Boc-N-e-allyloxycarbonyl-L-lysine dicyclohexylaminesaltDescriptive name indicating positions of protecting groups
N-Boc-N'-allyloxycarbonyl-L-lysine dicyclohexyl ammonium saltAlternative salt description
Boc-Lys(Alloc)-OH.DCHACompact form used in peptide synthesis contexts
N2-(tert-Butoxycarbonyl)-N6-{[(prop-2-en-1-yl)oxy]carbonyl}-L-lysine--N-cyclohexylcyclohexanamine (1/1)Full descriptive name with ratio indication

These synonyms reflect various conventions used in different chemical contexts and applications .

Identifying Codes and Registration

Beyond traditional naming, the compound is also identified through various database and registration systems:

  • InChIKey: TXVAVNGGMCSJEA-MERQFXBCSA-N

  • Registry Numbers: MFCD00273410, DTXSID30584949

  • Commercial Codes: AKOS015901194, DS-1735, CS-0187353

These identifiers serve specific purposes in chemical informatics, regulatory compliance, and commercial cataloging .

Physical and Chemical Properties

The physical and chemical properties of Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate determine its behavior in various chemical environments and applications.

Physical State and Appearance

At standard conditions, the compound typically exists as a white to off-white crystalline solid. The salt formation with dicyclohexylamine contributes to improved stability and crystallinity compared to the free acid form of the protected lysine .

Molecular Properties

The compound possesses several quantifiable molecular properties that influence its chemical behavior:

PropertyValueSource
Molecular Weight511.69 g/mol
Molecular FormulaC27H49N3O6
StereochemistryS-configuration at alpha carbon
Creation Date in DatabasesJuly 16, 2007
Latest Database ModificationMarch 1, 2025

The molecular weight aligns with its complex structure containing multiple functional groups and two cyclohexyl rings from the dicyclohexylamine component.

Reactivity Profile

The compound's reactivity is primarily determined by its functional groups:

  • The allyloxycarbonyl (Alloc) group is susceptible to palladium-catalyzed cleavage under mild conditions

  • The tert-butoxycarbonyl (Boc) group is acid-labile and can be selectively removed using trifluoroacetic acid or similar acids

  • The carboxylate salt form can be converted to the free acid through acidification

This orthogonal protection scheme allows for selective manipulation of either amino group, making it valuable in multistep synthetic sequences .

Synthesis and Preparation Methods

The preparation of Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate involves several key steps and considerations to ensure high purity and yield.

General Synthetic Approach

The synthesis typically follows a protection strategy starting from L-lysine, involving:

  • Protection of the α-amino group with a Boc (tert-butoxycarbonyl) group

  • Protection of the ε-amino group with an Alloc (allyloxycarbonyl) group

  • Salt formation with dicyclohexylamine to stabilize the carboxylic acid

These steps require careful control of reaction conditions to achieve selective protection at the desired positions .

Detailed Synthesis Protocol

A representative synthesis procedure can be extracted from related patent literature:

Starting with L-lysine monohydrochloride, the amino groups are selectively protected using orthogonal protecting group chemistry. The solution pH is carefully controlled during the addition of protecting group reagents. After completion of the protection steps, the product is isolated through solvent extraction and pH adjustment. The final dicyclohexylamine salt is formed by treating the protected lysine derivative with dicyclohexylamine in an appropriate solvent, followed by filtration and recrystallization to obtain the pure compound .

Purification Methods

Purification of the final compound typically involves:

  • Recrystallization from suitable solvents such as methyl ethyl ketone

  • Monitoring of purity through analytical techniques including HPLC and NMR spectroscopy

  • Drying under appropriate conditions to remove residual solvents

These steps ensure the high purity required for applications in peptide synthesis and other sensitive chemical processes .

Chemical Reactions and Transformations

Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate participates in various chemical reactions that highlight its utility in organic synthesis.

Deprotection Strategies

The compound's value lies in its orthogonal protection scheme, allowing selective deprotection:

Alloc Group Removal

The allyloxycarbonyl (Alloc) group can be selectively removed under mild conditions using palladium catalysis. A typical procedure involves:

  • Treatment with catalytic Pd(0) complexes such as Pd(PPh₃)₄

  • Addition of an allyl acceptor such as tributyltin hydride

  • Reaction at room temperature in appropriate solvents like dichloromethane

This process proceeds through the formation of a π-allylpalladium complex followed by nucleophilic attack, resulting in the selective deprotection of the ε-amino group while leaving the Boc protection intact .

Boc Group Removal

The tert-butoxycarbonyl (Boc) group can be selectively cleaved under acidic conditions:

  • Treatment with trifluoroacetic acid (TFA) in dichloromethane

  • Alternatively, use of HCl in dioxane or similar acid systems

  • Mild reaction conditions to preserve the Alloc group

This orthogonal deprotection capability makes the compound valuable in sequential peptide synthesis strategies .

Applications in Chemical Research and Industry

The compound finds significant applications across various domains due to its unique structural features and chemical behavior.

Peptide Synthesis Applications

Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate serves as a valuable building block in peptide chemistry:

  • The orthogonal protection scheme allows for selective incorporation of lysine residues into complex peptide sequences

  • The compound enables site-specific modification of peptides through selective deprotection strategies

  • The stabilized salt form provides enhanced shelf-life compared to free acid forms of protected amino acids

These properties make it particularly useful in the synthesis of peptides requiring precise control over functional group manipulation .

Advantages in Complex Organic Synthesis

The compound offers several advantages in multistep synthetic sequences:

  • The dual protection system allows for chemoselective reactions at different amino positions

  • The dicyclohexylamine salt formation improves stability and handling properties

  • The compound can serve as a lynchpin in convergent synthesis approaches to complex molecules

These characteristics have led to its adoption in various sophisticated synthetic methodologies .

Research Applications

Recent research has leveraged this compound in:

  • Development of palladium-catalyzed transprotection methodologies

  • Exploration of selective amino acid modification strategies

  • Investigation of novel peptide conjugation approaches

The versatility of the protecting group combinations continues to inspire new applications in chemical research .

Analytical Characterization

Proper identification and characterization of Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate rely on various analytical techniques.

Spectroscopic Analysis

Several spectroscopic methods are employed for structural confirmation:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy provide detailed structural information about the compound. Key diagnostic signals include:

  • Proton signals from the tert-butyl group (typically around 1.4 ppm)

  • Allyl group signals including vinyl protons (5.2-5.9 ppm)

  • Cyclohexyl protons from the dicyclohexylamine component

  • Alpha-proton of the lysine residue (typically 4.0-4.5 ppm)

These spectral features allow for confirmation of structural integrity and assessment of purity .

Mass Spectrometry

Mass spectrometric analysis typically shows:

  • Molecular ion corresponding to the protected lysine component

  • Fragment ions resulting from loss of protecting groups

  • Characteristic patterns related to the dicyclohexylamine salt

Liquid chromatography-mass spectrometry (LC-MS) provides both separation and mass identification capabilities .

Chromatographic Methods

High-performance liquid chromatography (HPLC) serves as a primary method for purity assessment and quality control. Typical HPLC conditions might include:

  • Reversed-phase columns (C18 or similar)

  • Gradient elution with acetonitrile/water mobile phases

  • UV detection at wavelengths corresponding to the carbamate chromophores

Chromatographic purity standards typically require >95% purity for applications in peptide synthesis .

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